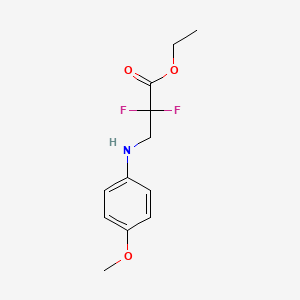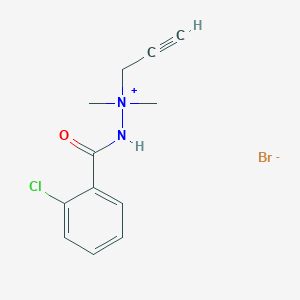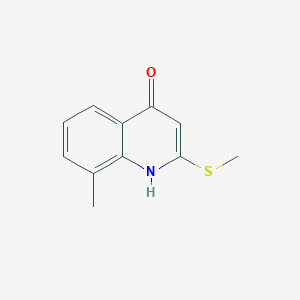
8-methyl-2-methylsulfanyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-methylsulfanyl-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the structure of this compound contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction affords the sulfanyl-1H-quinolin-2-one derivative, which can be further treated with phosphorus oxychloride (POCl₃) followed by sodium azide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
8-methyl-2-methylsulfanyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
8-methyl-2-methylsulfanyl-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolone: Another quinoline derivative with similar biological activities.
2-methyl-4-quinolinol: Shares structural similarities and exhibits comparable reactivity.
8-hydroxyquinoline: Known for its antimicrobial properties and used in various applications.
Uniqueness
8-methyl-2-methylsulfanyl-1H-quinolin-4-one is unique due to the presence of both methyl and methylsulfanyl groups, which enhance its chemical reactivity and biological activity.
特性
CAS番号 |
625855-87-0 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
8-methyl-2-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NOS/c1-7-4-3-5-8-9(13)6-10(14-2)12-11(7)8/h3-6H,1-2H3,(H,12,13) |
InChIキー |
BNPWWBQVSFHFMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


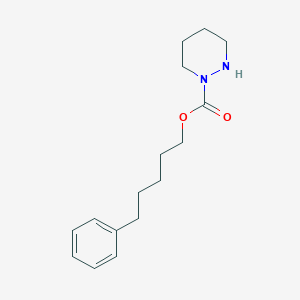
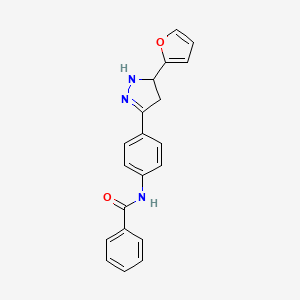
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
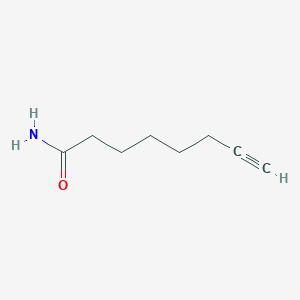
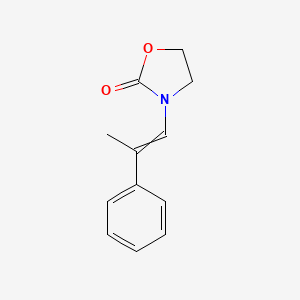
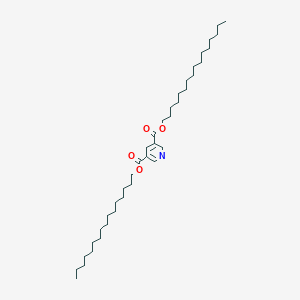
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
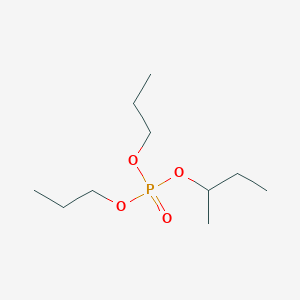
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
